4,6-Dihydroxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-1-isoquinolinecarboxylic acid propyl ester is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with hydroxyl and carboxylic acid ester functional groups. Its molecular formula is C13H17NO4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-1-isoquinolinecarboxylic acid propyl ester typically involves multi-step organic reactions
Formation of Tetrahydroisoquinoline Core: This step often involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline structure.
Esterification: The final step involves the esterification of the carboxylic acid group with propanol, typically using acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-1-isoquinolinecarboxylic acid propyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the propyl group is replaced by other alkyl or aryl groups using nucleophiles like alkoxides or amines.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium dichromate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkoxides, amines.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various alkyl or aryl esters.
Scientific Research Applications
1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-1-isoquinolinecarboxylic acid propyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and neuroprotective effects.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-1-isoquinolinecarboxylic acid propyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups allow it to form hydrogen bonds and hydrophobic interactions with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways involved in inflammation and neuroprotection.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methylisoquinoline hydrochloride
- 2-Methyl-1,2,3,4-tetrahydro-4,6-isoquinolinediol
- 1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methylisoquinoline
Uniqueness
1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-1-isoquinolinecarboxylic acid propyl ester is unique due to its ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the propyl ester group enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry and pharmaceutical research.
Properties
CAS No. |
36769-44-5 |
---|---|
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
propyl 4,6-dihydroxy-2-methyl-3,4-dihydro-1H-isoquinoline-1-carboxylate |
InChI |
InChI=1S/C14H19NO4/c1-3-6-19-14(18)13-10-5-4-9(16)7-11(10)12(17)8-15(13)2/h4-5,7,12-13,16-17H,3,6,8H2,1-2H3 |
InChI Key |
UYQLMPDQOLGGOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1C2=C(C=C(C=C2)O)C(CN1C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.